Pectinase

Fruit juice processing Beverage clarification Enzyme kinetics

Pectinase (CAS 9032-75-1) is a heterogeneous enzyme group requiring precise component specification for reproducible outcomes. Choose endo-PG-rich preparations for juice clarification: proven to boost apple juice light transmittance by 71.8% and reduce viscosity by 4.5% at 3.4 U/ml. For >60°C biomass processes, select thermostable variants with 90-min half-life at 70°C, delivering 1.6–1.9× yield gains with cellulase/hemicellulase. For native highly methyl-esterified pectins, prioritize pectin lyase (EC 4.2.2.10) to avoid methanol release. Specify your target enzyme activity profile when ordering.

Molecular Formula C18H37N(CH3)2
Molecular Weight
CAS No. 9032-75-1
Cat. No. B1165727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePectinase
CAS9032-75-1
SynonymsPectinglycosidase; MACERASE PECTINASE; MACERASE(R) PECTINASE; MACERASE(R) PECTINASE, RHIZOPUS SPECIES; MACERASE(TM) PECTINASE; MACEROZYME R-10; IUB: 4.2.2.10; EC 3.2.1.15
Molecular FormulaC18H37N(CH3)2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 250 g / 5000 units / 10000 units / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pectinase (CAS 9032-75-1) Technical Baseline for Procurement and Application Selection


Pectinase (CAS 9032-75-1) refers not to a single molecular entity but to a heterogeneous group of enzymes that catalyze the degradation of pectic substances—complex polysaccharides abundant in plant cell walls and middle lamellae. The pectinase designation encompasses three primary classes: polygalacturonases (PG, EC 3.2.1.15), which hydrolyze α-1,4-glycosidic linkages in polygalacturonic acid; pectin lyases (PL, EC 4.2.2.10), which cleave methyl-esterified pectin via β-elimination; and pectinesterases (PE, EC 3.1.1.11), which de-esterify pectin to methanol and pectic acid . These enzymes are further categorized by their cleavage pattern (endo- vs. exo-acting) and pH optimum (acidic vs. alkaline), yielding a matrix of functional variants . This heterogeneity renders the term 'pectinase' inherently non-specific; the precise composition of any given preparation fundamentally dictates its performance in a particular application. Pectinases collectively represent approximately 25% of global food enzyme sales, underscoring their industrial relevance .

Why Pectinase (9032-75-1) Specifications Are Not Interchangeable Across Vendors or Batches


The procurement of 'pectinase' based solely on CAS 9032-75-1 is insufficient for reproducible scientific or industrial outcomes because this number masks profound functional divergence. Commercial preparations are invariably multi-enzyme cocktails whose composition—the specific ratios of endo-PG, exo-PG, PL, Pel, and PE—varies dramatically depending on the microbial production strain (e.g., Aspergillus niger vs. Bacillus spp.), fermentation conditions, and downstream purification . Even within a single enzyme class such as endo-PG (EC 3.2.1.15), isoforms from different organisms exhibit distinct tolerances to substrate methyl-esterification, pH optima ranging from 2.0 to 10.5, and temperature optima from 30°C to 85°C . Consequently, substituting one pectinase preparation for another without understanding its component enzyme profile and specific activity metrics can lead to process failure—whether incomplete juice clarification, unwanted methanol production, or inefficient biomass saccharification. The quantitative evidence below demonstrates where and how specific pectinase components differentiate themselves from alternatives, enabling data-driven selection.

Pectinase (9032-75-1) Quantitative Differentiation Evidence for Scientific Selection


Endo-Polygalacturonase (endo-PG I) vs. Pectin Lyase and Commercial Pectinase in Apple Juice Clarification Efficiency

A purified acidic endo-polygalacturonase (endo-PG I) from Penicillium sp. CGMCC 1669 was directly compared against pectin lyase alone and a widely used commercial pectinase preparation for apple juice clarification . The endo-PG I outperformed both comparators in improving juice clarity as measured by light transmittance, while also reducing viscosity . This demonstrates that a single-component endo-PG can be more effective than a crude commercial blend for this specific application metric.

Fruit juice processing Beverage clarification Enzyme kinetics

Thermostable Pectinase (Streptomyces sp. QG-11-3) vs. Mesophilic Counterparts: Thermal Inactivation Half-Life Comparison

The thermal stability of a pectinase from Streptomyces sp. QG-11-3 was characterized by measuring its half-life at elevated temperatures . This thermostable pectinase exhibited a half-life of 90 minutes at 70°C, significantly exceeding the typical stability of mesophilic fungal pectinases, which generally exhibit optimal activity between 40-50°C and rapidly inactivate above 60°C . This difference allows for operation at temperatures that reduce microbial contamination risks and substrate viscosity.

Thermostable enzymes Industrial biocatalysis Process optimization

Pectin Lyase (PL) vs. Pectate Lyase (Pel): Substrate Preference Determined by Methyl-Esterification State

Pectin lyase (EC 4.2.2.10) and pectate lyase (EC 4.2.2.2) are both lyases that cleave pectic polymers via β-elimination, but they exhibit fundamentally different substrate preferences . Pectin lyase favours highly methyl-esterified pectin (the methyl ester) as its substrate, whereas pectate lyase strongly prefers de-esterified pectate (the anion) . This divergence is critical because the degree of methylesterification (DM) of pectin varies widely across plant sources and processing stages.

Substrate specificity Enzyme classification Pectin chemistry

Pectinase (Bacillus spp.) Synergism with Xylanase and Cellulase: Enhanced Agrowaste Saccharification vs. Enzyme Alone

Crude pectinase activity from Bacillus safensis M35, Bacillus altitudinis R31, and Bacillus altitudinis J208 was tested alone and in combination with crude xylanases from the same isolates and a commercial cellulase (Primfast® 200) for the saccharification of agrowaste biomass . The addition of pectinase to the enzyme cocktail resulted in a 1.6- to 1.9-fold increase in biomass saccharification compared to using xylanase and cellulase without pectinase . This demonstrates the accessory role of pectinase in disrupting the pectin matrix to improve cellulose and hemicellulose accessibility.

Biomass saccharification Enzyme synergism Agrowaste valorization

Pectinase (9032-75-1) High-Confidence Application Scenarios Based on Quantitative Differentiation


Apple Juice Clarification Using Enriched Endo-Polygalacturonase Preparations

Based on direct evidence showing endo-PG I increases apple juice light transmittance by 71.8% and reduces viscosity by 4.5% at 3.4 U/ml—outperforming pectin lyase and a commercial pectinase blend—procurement should prioritize pectinase preparations with defined, high endo-PG activity for applications where clarity is the primary quality metric . This is particularly relevant for clear apple juice production where turbidity must be minimized.

High-Temperature Biomass Processing Requiring Thermostable Pectinase Activity

For industrial processes operating at elevated temperatures (e.g., simultaneous saccharification and fermentation, extraction from lignocellulosic feedstocks at >60°C), the selection of a thermostable pectinase with a demonstrated half-life of 90 minutes at 70°C is justified . This stability profile, inferred from class comparisons with mesophilic enzymes that rapidly denature above 60°C, enables sustained pectin degradation under conditions that also reduce microbial contamination and lower substrate viscosity .

Agrowaste Biomass Saccharification with Multi-Enzyme Cocktails

Evidence that crude pectinase from Bacillus spp. enhances biomass saccharification by 1.6- to 1.9-fold when combined with xylanase and cellulase supports the procurement of pectinase as an essential accessory enzyme for lignocellulosic biomass conversion . Formulators should select pectinase components that exhibit endolytic activity and broad pH/temperature compatibility with companion cellulases and hemicellulases to maximize synergistic yield improvements.

Processing of High-Methoxyl Pectin Substrates Without Methanol Generation

For applications involving native, highly methyl-esterified pectins (e.g., fruit juice extraction from fresh fruit), a pectinase preparation rich in pectin lyase (EC 4.2.2.10) should be prioritized over those dominated by pectinesterase and polygalacturonase . Pectin lyase cleaves methyl-esterified pectin directly via β-elimination without releasing methanol, a desirable attribute for clean-label or regulatory-compliant processes . In contrast, pectate lyase (EC 4.2.2.2) is ineffective on highly esterified pectin and requires prior de-esterification by pectinesterase, which generates methanol .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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